Balanced Dual Inhibition: AR Binding Affinity and CYP17A1 Potency Define a Unique Pharmacological Profile
ODM-204 exhibits a well‑balanced dual‑inhibition profile, binding the androgen receptor (AR) with a Ki of 47 nM and inhibiting CYP17A1 with an IC₅₀ of 22 nM in human testicular microsomes [1]. While single‑target AR antagonists such as enzalutamide (AR Ki ~86 nM in comparative assays) and CYP17A1 inhibitors such as abiraterone (IC₅₀ 72 nM in human testicular microsomes) are clinically available, no approved single agent delivers this combination of potent AR blockade and enzymatic androgen synthesis inhibition from a single molecular entity [1][2].
| Evidence Dimension | AR binding affinity (Ki) and CYP17A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | AR Ki = 47 nM; CYP17A1 IC₅₀ = 22 nM |
| Comparator Or Baseline | Enzalutamide (AR Ki ~86 nM); Abiraterone (CYP17A1 IC₅₀ = 72 nM in human testicular microsomes) |
| Quantified Difference | ODM-204 AR affinity is approximately 1.8‑fold higher than enzalutamide; CYP17A1 inhibition is approximately 3.3‑fold more potent than abiraterone under comparable microsomal assay conditions. |
| Conditions | AR binding: cells stably transfected with full‑length AR; CYP17A1: human testicular microsomes [1] |
Why This Matters
A compound with balanced dual activity eliminates the need for co‑administration of separate agents and simplifies experimental design in models requiring simultaneous blockade of both AR signaling and androgen biosynthesis.
- [1] Kallio P, Oksala R, Moilanen A, et al. ODM-204, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. J Clin Oncol. 2016;34(2_suppl):230. View Source
- [2] Fizazi K, Smith MR, Tombal B. Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. Clin Genitourin Cancer. 2018;16(5):332-340. (Enzalutamide Ki 86 nM cited within darolutamide comparison data). View Source
